(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex heterocyclic compound. This compound is part of the thiadiazolo[3,2-a]pyrimidine family, known for its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, imino, and sulfanyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the thiadiazole intermediate.
Formation of the Benzylidene Moiety: The benzylidene group is introduced through a condensation reaction between an aldehyde and the thiadiazole intermediate.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
2-amino-1,3,4-oxadiazole derivatives: Exhibits antibacterial activity.
Uniqueness
(6Z)-2-(2-CHLOROPHENYL)-5-IMINO-6-[(4-{2-[(4-METHYLPHENYL)SULFANYL]ETHOXY}PHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which allows for multiple interactions with biological targets. Its combination of functional groups provides a versatile platform for chemical modifications, enhancing its potential as a therapeutic agent.
Properties
Molecular Formula |
C27H21ClN4O2S2 |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
(6Z)-2-(2-chlorophenyl)-5-imino-6-[[4-[2-(4-methylphenyl)sulfanylethoxy]phenyl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H21ClN4O2S2/c1-17-6-12-20(13-7-17)35-15-14-34-19-10-8-18(9-11-19)16-22-24(29)32-27(30-25(22)33)36-26(31-32)21-4-2-3-5-23(21)28/h2-13,16,29H,14-15H2,1H3/b22-16-,29-24? |
InChI Key |
SZWOUVDVJKYSGQ-JCFSXPTPSA-N |
SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=C(C=C2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
Canonical SMILES |
CC1=CC=C(C=C1)SCCOC2=CC=C(C=C2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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